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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core features, algorithms, and practical applications
of the PatMaN (Pattern Matching in Nucleotide databases) alignment tool. PatMaN is a
command-line utility designed for the rapid and accurate alignment of large sets of short
nucleotide sequences against extensive databases, such as whole genomes.[1][2] Its efficiency
and flexibility in handling mismatches and gaps make it a valuable tool in various genomics and
drug development research areas, including microarray probe analysis, transcription factor
binding site identification, and miRNA mapping.[1]

Core Features and Technical Specifications

PatMaN is engineered to address the growing need for fast and exhaustive searches of short
sequence motifs.[1] Unlike heuristic-based tools like BLAST, which may miss alignments that
lack a perfect seed match, PatMaN performs an exhaustive search, ensuring all occurrences
within a specified edit distance are identified.[1]

Key Technical Specifications:
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Feature Description
Implements a non-deterministic automata
Algorithm matching algorithm based on a keyword tree
(Aho-Corasick automaton).
Sequence Type Nucleotide sequences.

Input Format

Both query and target sequences must be in
FASTA format.

Output Format

Tab-separated format containing target and
query sequence identifiers, start and end
positions of the alignment in the target
sequence, strand, and the number of edits per

match.

Matching Capabilities

Allows for a user-defined number of mismatches

and gaps (indels).

Ambiguity Codes

Supports the use of IUPAC ambiguity codes in

query sequences.

Operating System

Tested on GNU/Linux.

License

GNU General Public License.

The PatMaN Algorithm: A Deeper Dive

At its core, PatMaN utilizes a sophisticated algorithm designed for searching multiple patterns

simultaneously. The process can be broken down into two main stages:

o Keyword Tree Construction: PatMaN first builds a keyword tree from all the query

sequences. Each path from the root to a leaf in the tree represents a unique query

sequence. To account for both strands of DNA, the reverse complements of all query

sequences are also added to the tree.

» Non-Deterministic Automata Matching: The target database is then scanned. The algorithm

traverses the keyword tree based on the characters in the target sequence. When

mismatches or gaps are allowed, the algorithm explores alternative paths in the tree,
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keeping track of the accumulated edit distance. A match is reported when a leaf node is
reached within the user-defined mismatch and gap thresholds. The search time for perfect
matches is proportional to the length of the target sequence, while allowing for mismatches
and gaps increases the search time exponentially with the number of allowed edits.

Keyword Tree Construction

Query Sequences (FASTA) }—b{ Generate Reverse Complements H Build Keyword Tree }> *****************

Automata Matching

Target Database (FASTA) }—P{ Scan Target Sequence }—P{ Traverse Keyword Tree }—P{ Evaluate Mismatches & Gaps }—P{ Report Alignments

Click to download full resolution via product page
PatMaN Algorithmic Workflow.

Experimental Protocols and Performance

This section details a typical experimental workflow using PatMaN and presents performance

data based on published results.

General Experimental Workflow

A common application of PatMaN is the mapping of short RNA sequences or experimental

probes to a reference genome.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1221989?utm_src=pdf-body-img
https://www.benchchem.com/product/b1221989?utm_src=pdf-body
https://www.benchchem.com/product/b1221989?utm_src=pdf-body
https://www.benchchem.com/product/b1221989?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1221989?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Input Data

Short Read Sequences
(e.g., miRNA, siRNA, probes)
in FASTA format

Reference Genome
in FASTA format

%atMaN Alignment

Execute PatMaN
(Specify mismatch/gap parameters)

Output &iAnalysis

Tab-separated Alignment File
(Location, Strand, Edits)

:

Downstream Analysis
(Annotation, Quantification)

Click to download full resolution via product page

A typical experimental workflow using PatMaN.

Detailed Methodology: Aligning Affymetrix Probes to the
Chimpanzee Genome

The original PatMaN publication demonstrated its utility by aligning 201,807 Affymetrix HGU95-
A 25-mer probes to the chimpanzee genome (panTro2).

Protocol:
e Input Preparation:

o Query File: A FASTA file containing the 201,807 Affymetrix probe sequences.
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o Target File: A FASTA file of the chimpanzee chromosome 22 sequence.

o PatMaN Execution: The patman command is executed with the query and target files as
input. The user specifies the maximum number of allowed mismatches and gaps using
command-line parameters. For example, to allow for one mismatch and no gaps, the
command might look like:

o Parameter Variation: The experiment was repeated with varying numbers of allowed edits
(mismatches + gaps) and gaps to assess the impact on runtime and the number of identified
hits.

Performance Benchmarking

The following tables summarize the performance of PatMaN in aligning Affymetrix HGU95-A
probes and Bonobo Solexa GAIl data to chimpanzee chromosome 22. The benchmarking was
performed on a 2.2 GHz workstation for the HGU95-A probes and a 1.8 GHz workstation for
the Bonobo sequencing data.

Table 1: Performance of PatMaN with Affymetrix HGU95-A Probes against Chimpanzee
Chromosome 22

Dataset Edits Allowed Gaps Allowed Run Time Hits Found
HGU95-Aprobes 0 0 Om 13.31s 93,225
HGU95-A probes 1 0 1m 51.87s 327,028
HGU95-A probes 1 1 3m 36.92s 496,296
HGU95-A probes 2 1 1h 21m 59s 1,843,008

Table 2: Performance of PatMaN with Bonobo Solexa GAIll Data against Chimpanzee
Chromosome 22

Dataset Edits Allowed Gaps Allowed Run Time Hits Found

Bonobo Solexa
GAIl data

2 12h 58m 50s 14.3 x 10°
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These results highlight the exponential increase in runtime as the allowed number of edits
increases, a key consideration when planning experiments with PatMaN.

Conclusion

PatMaN is a powerful and efficient tool for the exhaustive alignment of short nucleotide
sequences to large databases. Its command-line interface and flexibility in specifying
mismatches and gaps make it adaptable to a wide range of research applications. While the
exponential relationship between runtime and edit distance necessitates careful parameter
selection, PatMaN's ability to perform comprehensive searches provides a level of accuracy
that is critical for many genomic analyses. For researchers and drug development
professionals working with short sequence motifs, PatMaN offers a robust solution for high-
throughput sequence alignment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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